![molecular formula C14H19N5O2 B2439182 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380009-17-4](/img/structure/B2439182.png)
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole, also known as MPO, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a promising target for cancer therapy.
作用機序
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole works by inhibiting the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that is often mutated or inactivated in cancer cells. By inhibiting the MDM2-p53 interaction, 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole stabilizes p53 and promotes its activation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. This is likely due to the overexpression of MDM2 in cancer cells, which makes them more susceptible to 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole inhibition. In addition, 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well understood. In addition, the synthesis of 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole research. One area of interest is the development of more efficient synthesis methods for 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole, which would make it more accessible for research purposes. Another area of interest is the optimization of 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole pharmacokinetics and toxicity profile, which would be crucial for its clinical development. In addition, 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has potential applications in other diseases, such as viral infections and autoimmune disorders, which could be explored in future research.
合成法
The synthesis of 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole involves several steps, including the reaction of 2-methyl-5-nitro-1,3,4-oxadiazole with 4-(pyrimidin-2-yloxymethyl)piperidine. This reaction is followed by the reduction of the nitro group to an amino group, and then the protection of the amino group with a Boc group. Finally, the Boc group is removed to obtain the desired product, 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole.
科学的研究の応用
2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has also been demonstrated to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells. In addition, 2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjunct therapy.
特性
IUPAC Name |
2-methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-11-17-18-13(21-11)9-19-7-3-12(4-8-19)10-20-14-15-5-2-6-16-14/h2,5-6,12H,3-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSMVALQGUBLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(CC2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

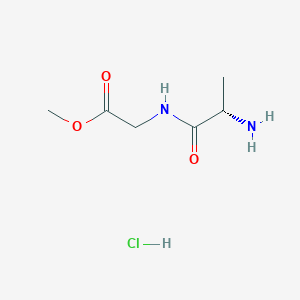
![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2439100.png)
![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2439101.png)
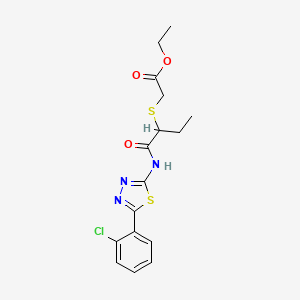
![5-Ethyl-8-methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2439106.png)
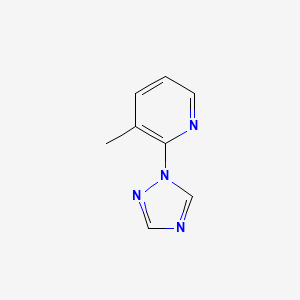
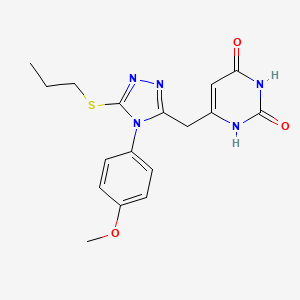
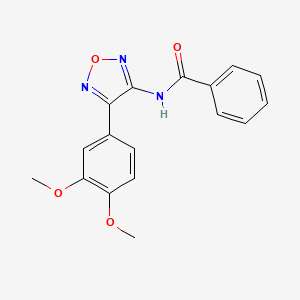

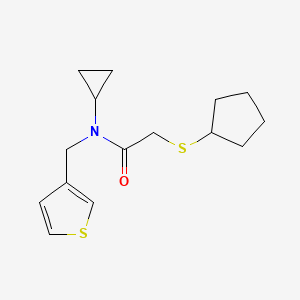
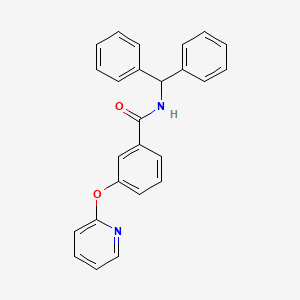
![4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2439117.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)
